4-Bromo-3-methoxyisothiazole
Overview
Description
4-Bromo-3-methoxyisothiazole is a heterocyclic compound that belongs to the isothiazole family. This compound is characterized by the presence of a bromine atom at the fourth position and a methoxy group at the third position on the isothiazole ring. Isothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
Isothiazoles, a class of compounds to which 4-bromo-3-methoxyisothiazole belongs, have been found to be biologically active and can be used as effective new drugs and plant protection chemicals . Some representatives of isothiazoles have proven to be synergists of bioactive substances, which opens the way to lower the doses of drugs used and is especially important in cancer chemotherapy .
Mode of Action
Isothiazoles are known to undergo a wide range of selective transformations involving the isothiazole heterocycle . This suggests that this compound may interact with its targets through similar transformations, leading to changes in the target’s function or activity.
Biochemical Pathways
Isothiazoles have been found to be involved in a variety of biological processes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that this compound may have good bioavailability and may be metabolized by common metabolic pathways .
Result of Action
Isothiazoles have been found to have high biological activity and can be used as effective new drugs and plant protection chemicals . This suggests that this compound may have similar effects.
Action Environment
The development of eco-friendly synthetic strategies for isoxazole, a related compound, suggests that similar considerations may apply to this compound .
Biochemical Analysis
Biochemical Properties
4-Bromo-3-methoxyisothiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial, antifungal, and antiviral activities . It interacts with enzymes such as proteases and aldose reductase, inhibiting their activity and thereby affecting various metabolic pathways . Additionally, this compound can bind to 5-hydroxytryptamine receptors, acting as an antagonist and influencing neurotransmitter signaling .
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to induce cytotoxicity in certain cancer cell lines, suggesting its potential as an anticancer agent . It can also modulate the activity of various signaling pathways, including those involved in cell proliferation and apoptosis . Furthermore, this compound affects cellular metabolism by inhibiting key enzymes and altering the flux of metabolites through different pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound can inhibit proteases by binding to their active sites, thereby preventing substrate cleavage. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression levels of various genes, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity . In both in vitro and in vivo studies, the long-term effects of this compound have been observed to include changes in cell proliferation, apoptosis, and overall cellular health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which adverse effects become more pronounced . These findings highlight the importance of careful dosage optimization in the use of this compound for therapeutic purposes .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can inhibit key enzymes in metabolic pathways, such as aldose reductase, thereby affecting the flux of metabolites and altering overall metabolic activity . Additionally, this compound can influence the levels of specific metabolites, leading to changes in cellular energy balance and redox status . These interactions highlight the compound’s potential to modulate metabolic pathways and its relevance in metabolic research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters and solute-linked carrier (SLC) transporters . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by its interactions with plasma proteins and other binding partners .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
The synthesis of 4-Bromo-3-methoxyisothiazole can be achieved through various synthetic routes. One common method involves the bromination of 3-methoxyisothiazole using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position .
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. These methods often utilize continuous flow reactors to ensure consistent product quality and efficient use of reagents .
Chemical Reactions Analysis
4-Bromo-3-methoxyisothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form the corresponding isothiazoline derivatives.
Coupling Reactions: The bromine atom can participate in cross-coupling reactions such as Suzuki or Heck coupling to form various substituted isothiazoles.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-3-methoxyisothiazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules with potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex heterocyclic compounds and natural product analogs.
Material Science: It is employed in the development of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
4-Bromo-3-methoxyisothiazole can be compared with other isothiazole derivatives such as 4-bromo-3-methylisothiazole and 4-chloro-3-methoxyisothiazole. While these compounds share a similar core structure, the presence of different substituents can significantly influence their chemical reactivity and biological activity. For instance, the methoxy group in this compound may enhance its solubility and interaction with biological targets compared to its methyl or chloro analogs.
Similar Compounds
- 4-Bromo-3-methylisothiazole
- 4-Chloro-3-methoxyisothiazole
- 3-Methoxyisothiazole
- 4-Bromo-3-aminothiazole
These compounds exhibit varying degrees of biological activity and are used in different research and industrial applications.
Properties
IUPAC Name |
4-bromo-3-methoxy-1,2-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNOS/c1-7-4-3(5)2-8-6-4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGXHXQPMKMLHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31815-40-4 | |
Record name | 4-bromo-3-methoxy-1,2-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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